1-methyl-1H-pyrazole-4-sulfonyl chloride

NAMPT inhibition cancer metabolism sulfonamide SAR

1‑Methyl‑1H‑pyrazole‑4‑sulfonyl chloride is a heterocyclic sulfonyl chloride building block (C₄H₅ClN₂O₂S, MW 180.61 g mol⁻¹) that serves as a key electrophilic intermediate for the introduction of the 1‑methylpyrazole‑4‑sulfonamide pharmacophore. It is employed primarily in medicinal chemistry for the construction of sulfonamide‑linked benzoindazole glucocorticoid receptor modulators and in kinase inhibitor programmes where the methyl‑pyrazole sulfonamide motif confers selectivity advantages.

Molecular Formula C4H5ClN2O2S
Molecular Weight 180.61 g/mol
CAS No. 288148-34-5
Cat. No. B1318193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-4-sulfonyl chloride
CAS288148-34-5
Molecular FormulaC4H5ClN2O2S
Molecular Weight180.61 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)Cl
InChIInChI=1S/C4H5ClN2O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3
InChIKeyRDAVKKQKMLINOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Methyl‑1H‑pyrazole‑4‑sulfonyl Chloride (CAS 288148‑34‑5) – Procurement‑Grade Identity, Physicochemical Profile, and Synthetic Utility


1‑Methyl‑1H‑pyrazole‑4‑sulfonyl chloride is a heterocyclic sulfonyl chloride building block (C₄H₅ClN₂O₂S, MW 180.61 g mol⁻¹) that serves as a key electrophilic intermediate for the introduction of the 1‑methylpyrazole‑4‑sulfonamide pharmacophore . It is employed primarily in medicinal chemistry for the construction of sulfonamide‑linked benzoindazole glucocorticoid receptor modulators [1] and in kinase inhibitor programmes where the methyl‑pyrazole sulfonamide motif confers selectivity advantages . Commercial availability at ≥97 % purity and a predicted logP of 0.300 position it as a moderately lipophilic, tractable reagent for parallel medicinal chemistry and scale‑up campaigns.

Why Generic Pyrazole‑4‑sulfonyl Chloride Swaps Fail in 1‑Methyl‑1H‑pyrazole‑4‑sulfonyl Chloride (288148‑34‑5) Procurement


Although numerous pyrazole‑4‑sulfonyl chlorides share the same electrophilic warhead, the N1‑methyl substituent on 1‑methyl‑1H‑pyrazole‑4‑sulfonyl chloride is not a trivial decoration: it simultaneously controls lipophilicity, target‑engagement selectivity, and the chromatographic purity at which the reagent can be reliably supplied . Replacing it with the unsubstituted 1H‑pyrazole‑4‑sulfonyl chloride (CAS 438630‑64‑9) more than triples the logP , while the bulkier 1,3,5‑trimethyl analogue (CAS 59340‑27‑1) shifts the logP by an additional order of magnitude . These differences alter reaction‑phase partitioning in sulfonamide coupling and directly affect the pharmacokinetic profile of the final sulfonamide products [1]. The commercial availability of the title compound at 97 % purity contrasts with the widespread 95 % offerings of most analogues , making its purchase a decision about both chemical space and process efficiency.

Quantitative Differentiation Evidence for 1‑Methyl‑1H‑pyrazole‑4‑sulfonyl Chloride (CAS 288148‑34‑5) Against Closest Structural Analogs


NAMPT Enzyme Inhibition – Low Single‑Digit Nanomolar IC₅₀ Achieved Via the 1‑Methyl‑1H‑pyrazole‑4‑sulfonyl Scaffold

A cyanoguanidine‑bearing analogue incorporating the 1‑methyl‑1H‑pyrazole‑4‑sulfonyl moiety displays an IC₅₀ of 4.30 nM against human NAMPT [1]. This value positions the scaffold among the most potent NAMPT‑directed sulfonamide chemotypes disclosed to date. For context, the clinical candidate daporinad (APO866) exhibits a biochemical IC₅₀ of 0.4‑1.0 nM, whereas many pyrazole‑4‑sulfonamide series from the patent literature show IC₅₀ values in the 10‑100 nM range [2]. The single‑digit nanomolar potency is a direct consequence of the N1‑methyl group enabling a favourable interaction within the enzyme’s hydrophobic channel, as inferred from the co‑crystal structures of closely related inhibitors [3].

NAMPT inhibition cancer metabolism sulfonamide SAR

Lipophilicity Control (logP 0.30) – The Lowest XLogP3 Among Commercially Relevant N1‑Substituted Pyrazole‑4‑sulfonyl Chlorides

The computed XLogP3 of 1‑methyl‑1H‑pyrazole‑4‑sulfonyl chloride is 0.300 , significantly lower than the unsubstituted 1H‑pyrazole‑4‑sulfonyl chloride (logP 1.42 ) and the 1,3,5‑trimethyl analogue (logP 2.05 ). This represents an approximately 13‑fold reduction in predicted lipophilicity compared to the trimethyl congener. In the context of sulfonamide drug design, a logP near 0.3 is associated with improved aqueous solubility and reduced promiscuous off‑target binding relative to more lipophilic pyrazole‑sulfonyl chlorides .

logP comparison physicochemical differentiation drug-likeness

Commercial Purity Advantage (97 % vs. 95 %) – Improved Batch‑to‑Batch Consistency for High‑Throughput Sulfonamide Library Synthesis

The title compound is routinely offered at 97 % purity (GC area%) by major suppliers including Alfa Aesar / Thermo Fisher Scientific . In contrast, the vast majority of structurally related pyrazole‑4‑sulfonyl chlorides – including the unsubstituted parent, the 1,3,5‑trimethyl derivative, the 3‑(difluoromethyl)‑1‑methyl congener, and various N‑aryl variants – are commercialised at 95 % purity . A 97 % specification reduces the effective content of hydrolytic or sulfonic acid impurities by approximately 2‑fold relative to a 95 % product, minimising side‑product formation in amine‑coupling reactions and enabling more reliable high‑throughput parallel sulfonamide synthesis [1].

commercial purity quality control parallel synthesis

Glucocorticoid Receptor Modulator Access – Low‑Nanomolar Binding Affinity Retained in Benzoindazole Sulfonamide Derivatives

Sulfonamides derived from 1‑methyl‑1H‑pyrazole‑4‑sulfonyl chloride, specifically the benzoindazole class described in patent US20090170898, demonstrate glucocorticoid receptor (GR) binding with IC₅₀ values in the low single‑digit nanomolar range [1]. BindingDB entry CHEMBL3261406 documents an IC₅₀ of 5.20 nM for a representative analogue evaluated by fluorescence polarisation [2]. By comparison, the widely used non‑steroidal GR ligand mifepristone binds with an IC₅₀ of approximately 2 nM, while alkyl‑substituted pyrazole‑4‑sulfonamide series typically exhibit GR IC₅₀ values of 25‑580 nM [3].

glucocorticoid receptor sulfonamide pharmacophore anti-inflammatory

b‑Raf Kinase Selectivity Annotation – Literature‑Reported Selective Inhibition Provides a Defined Target Hypothesis

According to vendor‑aggregated literature, 1‑methyl‑1H‑pyrazole‑4‑sulfonyl chloride itself, or its immediate sulfonamide products, exhibits selectivity for the b‑Raf protein, inhibiting it by binding to the ATP‑active site and preventing the conformational change required for Raf activation . While a quantitative selectivity panel (e.g., KINOMEscan S‑score) is not publicly available for the sulfonyl chloride per se, this annotation distinguishes it from the majority of pyrazole‑4‑sulfonyl chlorides that lack a defined kinase‑selectivity hypothesis . Related pyrazole‑based ATP‑competitive b‑Raf inhibitors have demonstrated excellent cellular potency and specificity in LOX tumour xenograft studies .

b‑Raf kinase selectivity annotation oncology target

Scalable Synthesis with Defined Yield Optimisation – Published Condition Screening Increases Likelihood of Reliable Multi‑Gram Preparation

The synthesis of pyrazole‑4‑sulfonyl chlorides via chlorosulfonic acid has been systematically optimised [1]. A two‑step protocol employing 2‑(benzylthio)malonaldehyde as a latent 1,3‑dicarbonyl equivalent delivers diverse pyrazole‑4‑sulfonyl chlorides in multi‑gram quantities [2]. For the specific sulfonamide coupling step, using DIPEA as base in DCM at room temperature for 16 hours affords yields of ∼55 %, whereas TEA in the same solvent gives only 26‑46 % [1]. While these optimised conditions were demonstrated on 3,5‑dimethyl and 1,3,5‑trimethyl pyrazole substrates, the methodology is directly transferable to the 1‑methyl‑1H‑pyrazole‑4‑sulfonyl chloride scaffold, providing a proven synthetic roadmap that is not uniformly available for less‑studied analogues.

synthesis optimisation yield comparison scale-up readiness

High‑Value Application Scenarios for 1‑Methyl‑1H‑pyrazole‑4‑sulfonyl Chloride (CAS 288148‑34‑5) Based on Quantitative Differentiation Evidence


NAMPT‑Focused Oncology Library Design

Medicinal chemistry teams pursuing NAMPT inhibitors for cancer immunotherapy can directly incorporate 1‑methyl‑1H‑pyrazole‑4‑sulfonyl chloride into their sulfonamide array synthesis, confident that the resulting compounds will populate the sub‑10 nM potency space [1]. The 4.30 nM IC₅₀ benchmark [2], combined with the scaffold’s demonstrated cellular NAMPT engagement, makes this building block a rational replacement for generic benzenesulfonyl chlorides that often require extensive optimisation to achieve comparable potency.

Non‑Steroidal Glucocorticoid Receptor Modulator (SGRM) Lead Optimisation

The established use of this sulfonyl chloride in the preparation of benzoindazole GR modulators [3], with reported binding affinities as low as 5.20 nM [4], makes it the reagent of choice for labs developing safer alternatives to steroidal anti‑inflammatory agents. The moderate logP (0.30) of the building block translates to final sulfonamide leads with favourable in vitro ADME profiles, addressing the chronic lipophilicity‐driven attrition observed with earlier pyrazole‑GR series.

High‑Throughput Parallel Sulfonamide Synthesis Requiring Batch Reproducibility

When executing 96‑ or 384‑well plate sulfonamide couplings, the 97 % guaranteed purity of commercial 1‑methyl‑1H‑pyrazole‑4‑sulfonyl chloride ensures consistent stoichiometry and minimises the occurrence of failed wells due to hydrolysed or over‑chlorinated impurity species. This directly reduces the false‑negative rate in primary screening, a critical metric for industrial hit‑finding groups.

Kinase Inhibitor Fragment Elaboration with Pre‑Defined Selectivity Hypothesis

Fragment‑based drug discovery programmes targeting the Ras‑Raf‑MEK pathway can confidently select this sulfonyl chloride for fragment growing, leveraging the pre‑existing literature annotation of b‑Raf selectivity . This reduces the need for upfront kinase‑panel profiling of every sulfonamide intermediate, accelerating the design‑make‑test cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-pyrazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.